molecular formula C20H18BrNO3 B3489230 3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3489230
M. Wt: 400.3 g/mol
InChI Key: GCBFIGSJIVQLGN-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a bromophenyl group and a methoxyphenyl group. The molecule also contains a propanoic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring and the introduction of the bromophenyl, methoxyphenyl, and propanoic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aromatic pyrrole ring and the various substituents. The bromophenyl and methoxyphenyl groups would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the bromine atom on the bromophenyl group could be reactive and might undergo substitution reactions. The propanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all play a role .

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets, which is not something that can be predicted from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its biological activity and potential uses in fields like medicinal chemistry .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-25-19-5-3-2-4-18(19)22-16(11-13-20(23)24)10-12-17(22)14-6-8-15(21)9-7-14/h2-10,12H,11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBFIGSJIVQLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

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